molecular formula C13H18N4 B14913341 5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile

Cat. No.: B14913341
M. Wt: 230.31 g/mol
InChI Key: BMIXTTQSYSTZCS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile typically involves the reaction of 5,6-dimethylpyridazine-4-carbonitrile with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or its methylated derivatives.

Uniqueness

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile is unique due to its specific combination of the pyridazine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5,6-dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile

InChI

InChI=1S/C13H18N4/c1-9-4-6-17(7-5-9)13-12(8-14)10(2)11(3)15-16-13/h9H,4-7H2,1-3H3

InChI Key

BMIXTTQSYSTZCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C(=C(N=N2)C)C)C#N

Origin of Product

United States

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